ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with a triazole nucleus have been found to interact with multiple receptors .
Mode of Action
It’s known that triazole derivatives can interact with their targets and cause changes at the molecular level . For instance, some triazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that triazole derivatives can affect various biological pathways depending on their specific structure and target .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the ethyl ester group. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenylamine derivative, which is reacted with the triazole intermediate.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives:
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring, used for more severe fungal infections.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it valuable for medicinal chemistry, agriculture, and materials science. Further research and development may uncover even more applications for this intriguing compound.
Properties
IUPAC Name |
ethyl 2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-4-6-11(20-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFTBGWZUDZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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